Tris(2,3-dichloropropyl) phosphite

Description

Evolution of Research Interests in Organophosphorus Compounds

The study of organophosphorus (OP) compounds dates back to the early 19th century, with initial synthesis efforts marking the beginning of a vast and complex field. researchgate.net The first OP compound, triethyl phosphate (B84403), was synthesized in 1848, followed by the first OP compound with anticholinesterase properties, tetraethyl pyrophosphate (TEPP), in 1854. researchgate.net A significant turning point in OP research occurred in the 1930s with the discovery of their potent toxic effects on mammals and insects. researchgate.net This led to parallel research streams: the development of insecticides and the creation of highly toxic nerve agents for military purposes. researchgate.netnih.gov

The mid-20th century saw organophosphates become prominent as insecticides, largely replacing the more environmentally persistent organochloride insecticides. nih.govmdpi.com However, the high toxicity of OPs to non-target species, including humans, has led to ongoing research and debate regarding their use. nih.govresearchgate.net While their use has declined in some regions like the U.S., they are still widely used in many developing countries due to their low cost. nih.gov Current research continues to investigate the broader toxicological profile of OPs, including their potential as developmental neurotoxicants and their links to neurodegenerative diseases. researchgate.netnih.gov

Contextualization within Halogenated Organophosphorus Chemical Classes

Tris(2,3-dichloropropyl) phosphite (B83602) belongs to the broader category of halogenated organophosphorus compounds, which are characterized by the presence of both a phosphorus-containing functional group and halogen atoms. cpsc.gov This class of chemicals is a significant subset of organohalogen flame retardants (OFRs), substances incorporated into materials to reduce flammability. cpsc.gov

Halogenated flame retardants, including polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs), have been widely used in consumer products since the 1970s. healthandenvironment.org However, concerns over their persistence, bioaccumulation, and toxicity have led to the phasing out of some of these compounds. healthandenvironment.org This has resulted in the increased use of organophosphate flame retardants (OPFRs) as replacements. healthandenvironment.orgperkinswill.com

Halogenated organophosphates, like Tris(2,3-dichloropropyl) phosphite, function as flame retardants through a dual mechanism. In the solid phase, they promote the formation of a protective char layer upon heating, which insulates the material from heat and air. wikipedia.org In the gas phase, their degradation products can interfere with combustion reactions. wikipedia.org These compounds are often used as additives in plastics such as polyurethane foams and PVC, as well as in textiles and electronics. wikipedia.orgontosight.aispecialchem.com

Current State of Academic Inquiry on this compound

Current research on this compound and its isomers, such as Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), focuses on their environmental presence, fate, and potential health implications. Studies have detected these compounds in various environmental compartments, including wastewater, sludge, and even indoor dust. acs.orgwikipedia.org

A significant area of investigation is the environmental behavior and persistence of these compounds. For instance, TDCPP is not readily degraded in sewage sludge and shows limited degradation in natural waters. who.int Due to its chemical properties, it is expected to be immobile in soil. nih.gov Research has also explored the leaching of these compounds from consumer products, such as polyurethane foam, confirming their potential for release into the environment. researchgate.net

From a synthesis perspective, various methods for the preparation of Tris(2,3-dichloropropyl) phosphate have been developed. One patented method involves the reaction of phosphorus oxychloride and epichlorohydrin, followed by purification steps to achieve a high-purity product. google.com Other synthesis routes for related compounds involve reacting phosphorus pentoxide with dichloropropanol. google.com

Significance of Comprehensive Research for Environmental Science

Comprehensive research on this compound and related halogenated organophosphorus flame retardants is crucial for environmental science. The widespread use of these compounds as flame retardants in a multitude of consumer and industrial products has led to their ubiquitous presence in the environment. ontosight.aispecialchem.com

Understanding the environmental fate and transport of these chemicals is essential for assessing their potential impact on ecosystems. For example, studies have shown that while some of these compounds are rapidly metabolized by fish, they can still be toxic to aquatic organisms. who.intindustrialchemicals.gov.au The detection of these compounds in wastewater and their subsequent release into the environment through various waste streams highlights the need for effective monitoring and management strategies. acs.orgnih.gov

Furthermore, the potential for these chemicals to be absorbed by humans from their environment underscores the importance of understanding their toxicological profiles. nih.gov Research into the environmental behavior of these compounds, including their persistence and potential for bioaccumulation, provides the scientific basis for risk assessment and the development of regulations to protect both human health and the environment. cpsc.govindustrialchemicals.gov.au The ongoing investigation into safer alternatives is also a key aspect of this research area. ontosight.ai

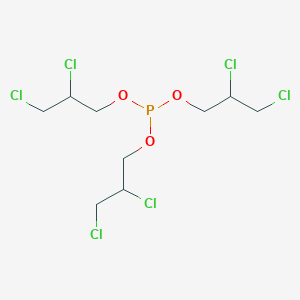

Structure

3D Structure

Properties

CAS No. |

26604-52-4 |

|---|---|

Molecular Formula |

C9H15Cl6O3P |

Molecular Weight |

414.9 g/mol |

IUPAC Name |

tris(2,3-dichloropropyl) phosphite |

InChI |

InChI=1S/C9H15Cl6O3P/c10-1-7(13)4-16-19(17-5-8(14)2-11)18-6-9(15)3-12/h7-9H,1-6H2 |

InChI Key |

FCFIEBVTVHJMQR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CCl)Cl)OP(OCC(CCl)Cl)OCC(CCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production of Tris 2,3 Dichloropropyl Phosphite

Primary Synthetic Routes and Reaction Mechanisms

The most probable and direct synthetic route for Tris(2,3-dichloropropyl) phosphite (B83602) involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with 2,3-dichloro-1-propanol (B139626). This is a standard method for producing trialkyl phosphites. wikipedia.org

PCl₃ + 3 HOCH₂(CHCl)CH₂Cl → P(OCH₂(CHCl)CH₂Cl)₃ + 3 HCl

In this reaction, three molecules of 2,3-dichloro-1-propanol react with one molecule of phosphorus trichloride to yield one molecule of Tris(2,3-dichloropropyl) phosphite and three molecules of hydrogen chloride (HCl) as a byproduct.

The reaction mechanism is a nucleophilic substitution at the phosphorus atom. The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₃. This process is repeated three times, with a chloride ion being displaced in each step.

Due to the production of corrosive hydrogen chloride gas, the reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine. wikipedia.org The base serves as an acid scavenger, neutralizing the HCl as it is formed and driving the reaction to completion. The neutralized HCl precipitates as an amine hydrochloride salt, which can be easily removed by filtration. orgsyn.org

The reaction is generally performed in an inert solvent to facilitate stirring, temperature control, and the removal of the hydrochloride salt. orgsyn.org

Catalytic Systems and Reaction Kinetics in Production

In the context of the primary synthetic route described above, the tertiary amine acts more as a stoichiometric reagent (an acid scavenger) than a true catalyst. wikipedia.org However, the choice of base and solvent can significantly influence the reaction kinetics. A base that efficiently removes HCl from the reaction mixture will accelerate the forward reaction.

The reaction rate is dependent on several factors:

Temperature: The reaction is typically conducted at low to moderate temperatures to control its exothermic nature and minimize the formation of by-products.

Rate of Addition: The phosphorus trichloride is usually added slowly to the solution of the alcohol and base to maintain control over the reaction temperature. orgsyn.org

Mixing: Efficient stirring is crucial to ensure homogeneity and facilitate the interaction between reactants, as well as the precipitation of the amine salt. orgsyn.org

Optimization of Synthesis for Purity and Yield

Achieving high purity and yield in the industrial synthesis of this compound requires careful control over reaction conditions and effective purification methods.

Key optimization parameters include:

Stoichiometry: Using a slight excess of the alcohol can help ensure the complete conversion of the more valuable phosphorus trichloride. The amount of base should be at least stoichiometrically equivalent to the HCl produced.

Temperature Control: Maintaining a consistent and optimal temperature profile throughout the reaction minimizes side reactions, such as the formation of alkyl chlorides or other undesired phosphorus esters.

Purification: Post-reaction workup is critical. The first step is the removal of the precipitated amine hydrochloride salt by filtration. The filtrate, containing the product and solvent, is then typically washed with water to remove any remaining salts or water-soluble impurities. Finally, the solvent and any unreacted starting materials are removed by distillation under reduced pressure to isolate the final product. A patent for the related phosphate (B84403) compound describes a similar purification process involving alkali and water washes followed by distillation. google.com

Table 1: General Parameters for Trialkyl Phosphite Synthesis

| Parameter | Typical Conditions | Purpose |

| Phosphorus Source | Phosphorus Trichloride (PCl₃) | Provides the central phosphorus atom. |

| Alcohol | 2,3-dichloro-1-propanol | Provides the alkyl groups for the ester. |

| Base/Acid Scavenger | Tertiary Amine (e.g., Triethylamine) | Neutralizes HCl byproduct, drives reaction. |

| Solvent | Inert Solvent (e.g., Petroleum Ether, Toluene) | Facilitates reaction control and workup. |

| Temperature | Low to Moderate (e.g., 0-50 °C) | Controls exothermicity, minimizes side reactions. |

| Purification Steps | Filtration, Washing, Vacuum Distillation | Removes byproducts, solvent, and impurities. |

By-product Formation and Impurity Profiles during Manufacturing

The manufacturing process of this compound can lead to the formation of several by-products and impurities that affect the final product's quality.

The primary and most significant by-product is the hydrochloride salt of the tertiary amine used as an acid scavenger (e.g., triethylamine hydrochloride). orgsyn.org

Other potential impurities can include:

Incompletely Reacted Intermediates: These include mono- and di-substituted phosphites, such as (2,3-dichloropropyl) phosphorodichloridite and bis(2,3-dichloropropyl) phosphorochloridite.

Unreacted Starting Materials: Residual 2,3-dichloro-1-propanol or phosphorus trichloride may remain if the reaction does not go to completion.

Products of Side Reactions: At higher temperatures, phosphites can undergo rearrangement reactions, such as the Michaelis-Arbuzov reaction, to form phosphonates, although this is more common with alkyl halides present. wikipedia.org

Hydrolysis Products: Exposure to water during workup can lead to hydrolysis of the phosphite ester or the P-Cl intermediates, forming various phosphorous acid derivatives. Commercial products of the related TDCPP are known to have impurity profiles that are specific to each manufacturer. atamanchemicals.com

Process Innovations and Green Chemistry Principles in Synthesis

While specific innovations for this compound synthesis are not widely documented, the general field of chemical manufacturing is moving towards greener processes. Applying these principles to the synthesis described would involve several potential improvements.

Atom Economy: The described synthesis route has a relatively low atom economy due to the formation of a significant mass of amine hydrochloride salt as waste. A catalytic process that avoids a stoichiometric base would be a major improvement. A patent for a related phosphonate (B1237965) compound highlights a process that generates water instead of hydrogen chloride, which is presented as a safer and more environmentally friendly route. google.com

Catalyst Use: Developing a true catalytic system that facilitates the reaction without the need for a stoichiometric acid scavenger would be a significant innovation. Research into zinc-based catalysts for phosphite ester synthesis represents a step in this direction for related compounds.

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives, or developing a solvent-free synthesis process, would reduce the environmental impact of production.

The ongoing development of more efficient and environmentally benign catalytic systems is a key area of research in organophosphorus chemistry that could lead to future innovations in the production of this compound.

No Environmental Data Found for this compound

Despite a comprehensive search for scientific literature and data, no information was found regarding the environmental occurrence, distribution, or source dynamics of the chemical compound this compound.

Extensive searches were conducted to locate studies and monitoring data related to the presence of this compound in various environmental compartments as outlined in the requested article structure. These searches aimed to identify data on its detection in aquatic systems, terrestrial environments, and atmospheric compartments, as well as information on its spatial and temporal trends and emission sources.

The search results consistently yielded information on a related but chemically distinct compound, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), a widely studied flame retardant. However, no peer-reviewed research, environmental monitoring reports, or governmental publications were identified that specifically address the environmental presence of this compound.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables for the following sections:

Environmental Occurrence, Distribution, and Source Dynamics of Tris 2,3 Dichloropropyl Phosphite

Identification of Primary and Secondary Emission Sources

Leaching and Migration from Polymeric Materials and Consumer Products

This lack of available data indicates that Tris(2,3-dichloropropyl) phosphite (B83602) has likely not been a focus of environmental monitoring and research efforts to date. Consequently, its environmental fate and potential as a contaminant are currently unknown.

Industrial Discharges and Waste Management Practices

Industrial processes involving the manufacture and use of chlorinated organophosphate flame retardants are potential sources of environmental release. For compounds like Tris(2,3-dichloropropyl) phosphite, discharges can occur through various streams, including wastewater and improper disposal of manufacturing waste.

Regulatory frameworks classify "Tris(2,3-dichloropropyl) phosphate" as a dangerous waste, mandating specific handling and disposal procedures to prevent environmental contamination. chemos.de Waste treatment methods emphasize that this chemical should not be emptied into drains and release to the environment should be avoided. chemos.de Approved and properly labeled packaging is required for its disposal, and contaminated packaging must be handled with the same precautions as the substance itself. chemos.de Recommended disposal for industrial quantities is through an industrial combustion plant. chemos.de

In the event of accidental spills, environmental precautions include preventing the substance from entering drains, surface water, and ground water. chemos.de Contaminated washing water must be retained and disposed of appropriately. chemos.de These practices are crucial in minimizing the introduction of the compound into aquatic and terrestrial ecosystems.

Inter-Compartmental Distribution and Partitioning Behavior

The distribution of a chemical in the environment is governed by its physical and chemical properties, which determine its partitioning between different environmental compartments such as water, soil, air, and biota.

For the related compound TDCPP, its additive nature in products means it is not chemically bonded to the material and is more likely to be released into the environment over the product's lifetime. wikipedia.org It is known to degrade slowly and is not efficiently removed by conventional wastewater treatment processes. wikipedia.org This persistence allows for its distribution across various environmental media.

TDCPP has been detected in diverse environmental samples, from surface water to wildlife tissues, with the highest concentrations typically found near urban areas. wikipedia.org However, its presence has also been noted in relatively remote locations. wikipedia.org In indoor environments, TDCPP is frequently found in household dust. wikipedia.org

The following table presents data for the closely related compound Tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP), which can serve as a proxy for understanding the potential environmental behavior of this compound.

| Parameter | Value | Implication for Environmental Distribution |

|---|---|---|

| Log Kow | 3.69 (estimated) | Indicates a potential for bioaccumulation in fatty tissues of organisms. |

| Water Solubility | 4.9 mg/L at 25°C | Low water solubility suggests a tendency to partition to solid phases like soil and sediment. |

| Henry's Law Constant | 1.1 x 10-7 atm-m3/mole at 25°C (estimated) | Low volatility, indicating it is less likely to partition to the atmosphere from water. |

Data for Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) from various sources.

This data suggests that if this compound has similar properties to TDCPP, it would likely exhibit limited mobility in the aqueous phase and a tendency to associate with organic matter in soil and sediment. Its low volatility suggests that atmospheric transport is not a primary distribution pathway. The potential for bioaccumulation, as suggested by the Log Kow value, indicates that it could concentrate in organisms, posing a risk to wildlife.

Environmental Fate, Transport, and Transformation Pathways of Tris 2,3 Dichloropropyl Phosphite

Degradation Mechanisms in Environmental Media

The persistence of Tris(2,3-dichloropropyl) phosphite (B83602) in the environment is determined by its susceptibility to various degradation processes, including chemical, biological, and thermal breakdown.

Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)

Abiotic transformation involves the degradation of a compound through non-biological processes. For chlorinated organophosphorus compounds, hydrolysis and photolysis are key pathways.

Hydrolysis: The breakdown of a chemical by reaction with water is a primary degradation route in aquatic environments. For halogenated alkyl phosphates, this process is generally slow at a neutral pH but can be more significant in acidic or basic conditions. who.int Specifically for the analogue Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), hydrolysis is slow, and the rate increases with temperature and at the extremes of the pH range. who.intatamanchemicals.com One study reported half-life estimates for TDCPP of over a year at pH 4 and 7 (at 50°C and 40°C respectively), and 14.7 days at pH 9 (20°C). epa.gov Given its structural similarities, Tris(2,3-dichloropropyl) phosphite is also expected to exhibit resistance to hydrolysis, particularly in neutral waters. specialchem.com

Photolysis: Degradation by sunlight, or photolysis, is another potential environmental fate process. The rate of photolytic degradation depends on the chemical's ability to absorb light in the solar spectrum. Tris(2,3-dichloropropyl) phosphate (B84403) does not have chromophores that absorb light at wavelengths greater than 290 nm, which means it is not expected to be susceptible to direct photolysis by sunlight. nih.gov However, indirect photolysis, through reaction with photochemically-produced hydroxyl radicals in the atmosphere, is a potential degradation pathway. For vapor-phase Tris(2,3-dichloropropyl) phosphate, the estimated atmospheric half-life for this reaction is approximately 16 hours. nih.gov

| Abiotic Process | Compound | Finding | Reference |

| Hydrolysis | Tris(1,3-dichloro-2-propyl) phosphate (Analogue) | Slow at neutral pH; rate increases with temperature and extreme pH. | who.intatamanchemicals.com |

| Photolysis (Direct) | Tris(2,3-dichloropropyl) phosphate | Not expected to be susceptible as it does not absorb at λ >290 nm. | nih.gov |

| Photolysis (Indirect) | Tris(2,3-dichloropropyl) phosphate (Vapor-phase) | Estimated atmospheric half-life of 16 hours via reaction with hydroxyl radicals. | nih.gov |

Biotic Transformation Processes (e.g., Biodegradation, Microbial Pathways)

Biotic transformation refers to the degradation of a compound by living organisms, primarily microorganisms.

Biodegradation: Studies on the biodegradation of chlorinated organophosphate flame retardants generally show them to be resistant to microbial breakdown. mdpi.com Tris(2,3-dichloropropyl) phosphate has been found to be moderately resistant to degradation by activated sludge, suggesting that biodegradation is not a significant environmental fate process. nih.gov Similarly, its analogue TDCPP is not readily degraded in sewage sludge inocula and shows limited degradation in natural waters. who.int One study using an activated sludge inoculum found that TDCPP reached only 0 to 4% of its theoretical biochemical oxygen demand over a 4-week period. mdpi.com However, some research has shown that specific microorganisms, such as Providencia rettgeri, can utilize a similar compound, Tri(2-chloropropyl) phosphate (TCPP), as a phosphorus source, breaking it down via phosphoester bond hydrolysis. nih.gov This suggests that under specific conditions, some microbial degradation may occur.

| Biotic Process | Compound | Finding | Reference |

| Biodegradation | Tris(2,3-dichloropropyl) phosphate | Moderately resistant to degradation by activated sludge. | nih.gov |

| Biodegradation | Tris(1,3-dichloro-2-propyl) phosphate (Analogue) | Not readily degraded in sewage sludge; limited degradation in natural waters. | who.int |

Thermal Degradation and Pyrolysis Products in Environmental Contexts

The behavior of this compound under high temperatures is relevant in contexts such as fires (where it acts as a flame retardant) and industrial processes. When heated to decomposition, it is expected to emit toxic fumes containing hydrogen chloride and phosphorus oxides. ontosight.ainih.gov

The primary thermal degradation pathway for chlorinated trisphosphates involves the elimination of phosphoric acid, which results in the formation of dichloropropenes. bloomchemag.comscbt.com In the presence of oxygen, such as during the combustion of materials containing the flame retardant, a complex mixture of degradation products would be formed. scbt.com For the analogue TDCPP, thermal oxidative degradation at 370°C was found to produce hydrogen halides and various halogenated C2 and C3 species. nih.gov The flame retardant mechanism itself involves the phosphite decomposing upon heating to release phosphorus oxides, which form a protective char layer on the material's surface, thereby reducing its flammability. ontosight.ai

| Degradation Process | Compound Family/Specific Analogue | Products | Reference |

| Thermal Decomposition | This compound | Toxic fumes of hydrogen chloride and phosphorus oxides. | ontosight.ainih.gov |

| Thermal Degradation | Chlorinated trisphosphates | Dichloropropenes (via elimination of phosphoric acid). | bloomchemag.comscbt.com |

| Thermal Oxidative Degradation (370°C) | Tris(1,3-dichloro-2-propyl) phosphate (Analogue) | Hydrogen halides, halogenated C2 and C3 species. | nih.gov |

Transport Phenomena in Aquatic and Terrestrial Systems

The movement of this compound through the environment is governed by its physical and chemical properties, which dictate how it partitions between soil, water, and air.

Sorption and Desorption Dynamics with Environmental Particulates

Sorption to soil and sediment is a key process that affects a chemical's mobility and bioavailability. Based on an estimated soil adsorption coefficient (Koc) value of 9700 for Tris(2,3-dichloropropyl) phosphate, the compound is expected to be immobile in soil. nih.gov This high Koc value indicates a strong tendency to adsorb to suspended solids and sediment in aquatic systems. nih.gov This behavior would limit its transport in groundwater but could lead to its accumulation in sediment.

Volatilization from Surfaces and Atmospheric Transport

Volatilization determines the extent to which a compound moves from soil or water into the atmosphere. The potential for volatilization is low for this compound. Its estimated Henry's Law constant of 2.6 x 10⁻⁹ atm-m³/mole suggests that volatilization from moist soil and water surfaces is not an important fate process. nih.govhenrys-law.org Furthermore, its low estimated vapor pressure (2.3 x 10⁻⁷ mm Hg at 25°C) indicates that it is not expected to volatilize significantly from dry soil surfaces. nih.gov While direct volatilization is limited, the compound can enter the atmosphere adsorbed to particulate matter.

| Transport Parameter | Compound | Estimated Value | Implication | Reference |

| Soil Adsorption Coefficient (Koc) | Tris(2,3-dichloropropyl) phosphate | 9700 | Immobile in soil; strong adsorption to sediment. | nih.gov |

| Henry's Law Constant | Tris(2,3-dichloropropyl) phosphate | 2.6 x 10⁻⁹ atm-m³/mole | Volatilization from water/moist soil is not expected to be significant. | nih.govhenrys-law.org |

| Vapor Pressure | Tris(2,3-dichloropropyl) phosphate | 2.3 x 10⁻⁷ mm Hg (25°C) | Not expected to volatilize from dry soil surfaces. | nih.gov |

Modeling of Environmental Persistence and Mobility

The environmental persistence and mobility of this compound are influenced by its inherent chemical properties. As a chlorinated organophosphorus compound, it exhibits characteristics that suggest a moderate level of persistence in the environment. Information from related compounds is often used to model its likely behavior in various environmental compartments.

Persistence:

This compound is reported to be resistant to hydrolysis and is not volatile. nih.govspecialchem.com This stability in aqueous environments is a key factor in its environmental persistence. nih.gov The compound is generally stable under neutral conditions, though hydrolysis rates can increase at high pH levels. epa.gov While specific biodegradation studies on the phosphite form are limited, studies on its close analogue, tris(1,3-dichloropropyl-2) phosphate (TDCPP), show that it is not readily biodegradable. industrialchemicals.gov.au This suggests that this compound is also likely to exhibit moderate persistence in the environment. ct.gov

Mobility and Transport:

The mobility of this compound in the environment is governed by its partitioning behavior between water, soil, air, and biota. With a calculated log Kow (octanol-water partition coefficient) of 3.65 for its isomer TDCPP, it is expected to have some tendency to bioaccumulate in organisms and adsorb to soil and sediment. ct.gov

Fugacity models, like the EQC (Equilibrium Criterion) Model, have been used for structurally similar compounds to predict their environmental distribution. industrialchemicals.gov.au For analogues like TDCPP, these models predict that while some partitioning to air may occur, it is not the primary transport pathway. industrialchemicals.gov.auresearchgate.net A significant fraction is expected to be found in soil and sediment due to its moderate hydrophobicity. researchgate.net Long-range transport via atmospheric or waterborne routes is considered possible for related compounds. researchgate.net

Table 1: Modeled Environmental Distribution of a Structurally Similar Compound (Tris(1,3-dichloropropyl-2) phosphate)

| Environmental Compartment | Predicted Partitioning (%) | Primary Transport Pathways |

| Air | Low | Gas-phase and particle-phase distribution researchgate.net |

| Water | Moderate | Potential for waterborne transport researchgate.net |

| Soil | High | Adsorption to soil particles |

| Sediment | High | Deposition and burial in sediments |

| Biota | Moderate | Bioaccumulation potential in aquatic and terrestrial organisms ct.gov |

Note: This data is based on modeling for the analogue compound Tris(1,3-dichloropropyl-2) phosphate and is used to infer the likely behavior of this compound.

Formation and Identification of Environmental Transformation Products

The primary environmental transformation pathway for organophosphite compounds, including this compound, is oxidation. researchgate.netresearchgate.net This process converts the phosphite ester into its corresponding phosphate ester. Other degradation pathways can also lead to the formation of various transformation products.

Oxidation:

In the environment, this compound is expected to undergo oxidation to form Tris(2,3-dichloropropyl) phosphate (TDCPP). researchgate.netresearchgate.net This transformation can be initiated by various environmental oxidants. Studies on other organophosphite antioxidants have shown that this oxidation is a significant source of organophosphate esters found in the environment, such as in indoor dust. researchgate.net

Hydrolysis and Metabolism:

While resistant to hydrolysis, under certain conditions, chlorinated organophosphates can hydrolyze to form diester and monoester metabolites. nih.gov For the related compound TDCPP, the major urinary, fecal, and biliary metabolite identified in rats is bis(1,3-dichloro-2-propyl)phosphate. nih.gov Other identified metabolites include the monoester, 1,3-dichloro-2-propyl phosphate, and 1,3-dichloro-2-propanol (B29581). nih.gov It is plausible that this compound, particularly after oxidation to its phosphate form, would follow similar degradation pathways.

Photodegradation and Thermal Degradation:

Direct photolysis is not expected to be a major degradation pathway for the analogue TDBPP as it does not significantly absorb sunlight at wavelengths greater than 290 nm. industrialchemicals.gov.au However, indirect photodegradation through reactions with hydroxyl radicals in the atmosphere can occur. industrialchemicals.gov.au The photocatalytic degradation of related organophosphate esters in the presence of titanium dioxide (TiO2) has been shown to be effective, leading to the formation of diester and monoester products, and ultimately, phosphate ions. nsf.gov

Thermal degradation of chlorinated trisphosphates can lead to the elimination of phosphoric acid and the formation of dichloropropenes. agas.com

Table 2: Potential Environmental Transformation Products of this compound

| Transformation Pathway | Precursor Compound | Resulting Transformation Product(s) | Reference |

| Oxidation | This compound | Tris(2,3-dichloropropyl) phosphate | researchgate.netresearchgate.net |

| Hydrolysis/Metabolism | Tris(2,3-dichloropropyl) phosphate | Bis(2,3-dichloropropyl) phosphate, Mono(2,3-dichloropropyl) phosphate, 2,3-dichloro-1-propanol (B139626) | nih.gov |

| Thermal Degradation | Chlorinated trisphosphates | Dichloropropenes, Phosphoric acid | agas.com |

| Photocatalytic Degradation | Organophosphate esters | Diester and monoester products, Phosphate ions | nsf.gov |

Note: Some transformation products are inferred from studies on analogous compounds.

Bioaccumulation and Biotransformation of Tris 2,3 Dichloropropyl Phosphite in Ecological Systems

Uptake and Bioaccumulation Potential in Aquatic Organisms

The potential for a chemical to be absorbed and accumulated by aquatic organisms is a critical factor in assessing its environmental risk. For chlorinated tris compounds, this process is influenced by their physicochemical properties, such as water solubility and lipophilicity. atamanchemicals.com

Studies have shown that tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) is rapidly metabolized by fish, which limits its bioaccumulation. who.int The bioconcentration factors (BCFs), which indicate the extent of a chemical's accumulation in an organism from the surrounding water, are consequently low for TDCPP, ranging from 3 to 107. who.int This suggests that while uptake occurs, the compound does not significantly concentrate in aquatic life. industrialchemicals.gov.au In fact, the weight of evidence indicates that significant bioaccumulation is unlikely due to rapid initial depuration. industrialchemicals.gov.au

It is worth noting that while TDCPP itself may not bioaccumulate to a great extent, its presence has been detected in various aquatic organisms and environmental samples, including sewage effluent, river water, seawater, sediment, and fish. who.int This widespread detection underscores the importance of understanding its fate in the environment. researchgate.net

Bioconcentration Factors and Trophic Transfer in Food Webs

Bioconcentration factors (BCFs) provide a quantitative measure of a chemical's potential to accumulate in an organism directly from the water. For tris(1,3-dichloropropyl-2) phosphate, an analogue of tris(2,3-dichloropropyl) phosphite (B83602), the experimentally determined BCF is 2.7. industrialchemicals.gov.au In another study with carp (B13450389) exposed to tris(2,3-dibromopropyl) phosphate (TBPP), a related compound, the BCF values were estimated to be between < 0.7 to 1.9 and < 2.2 to 4.3 after six weeks of exposure at different concentrations. industrialchemicals.gov.au Generally, BCF values below 2000 are considered to indicate no significant bioaccumulation effect on aquatic organisms. researchgate.net

Trophic transfer refers to the movement of a substance through a food web. The degree of bioaccumulation of compounds like brominated flame retardants in fatty tissues is influenced by their molecular weight and lipophilicity. uu.nl While specific data on the trophic transfer of tris(2,3-dichloropropyl) phosphite is limited, the rapid metabolism observed in fish for the related compound TDCPP suggests that biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, may be limited. who.intuu.nl

Interactive Data Table: Bioconcentration Factors of Related Organophosphate Flame Retardants

| Compound | Species | Exposure Concentration | Exposure Duration | BCF Value | Reference |

| Tris(1,3-dichloropropyl-2) phosphate | Not Specified | Not Specified | Not Specified | 2.7 | industrialchemicals.gov.au |

| Tris(2,3-dibromopropyl) phosphate (TBPP) | Carp | 0.1 mg/L | 6 weeks | < 0.7 to 1.9 | industrialchemicals.gov.au |

| Tris(2,3-dibromopropyl) phosphate (TBPP) | Carp | 0.03 mg/L | 6 weeks | < 2.2 to 4.3 | industrialchemicals.gov.au |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Killifish | Not Specified | Not Specified | 3–107 | who.int |

Metabolic Transformation Pathways in Non-Human Biota

Once absorbed by an organism, foreign compounds like this compound can undergo metabolic transformation, a process that can alter their chemical structure and potential toxicity. uu.nl

In vitro studies using rat liver microsomes have shown that TDCPP is metabolized by a system dependent on NADPH and glutathione (B108866) S-transferases. nih.gov The metabolic pathways for organophosphate flame retardants (OPFRs) in various animals are generally similar and include O-dealkylation, hydroxylation, and phase II conjugation. oaepublish.com For TDCPP, this results in the formation of several metabolites. nih.gov

Identification of Major Metabolites in Organisms

The primary metabolite of tris(1,3-dichloro-2-propyl) phosphate (TDCPP) identified in rats is bis(1,3-dichloro-2-propyl) phosphate (BDCPP). nih.govresearchgate.net Following intravenous administration of radiolabeled TDCPP to rats, BDCPP was the major metabolite found in urine, feces, and bile. nih.gov In fact, five days after administration, 63% of the administered phosphate was recovered as BDCPP. nih.gov

Other identified metabolites of TDCPP include:

1,3-dichloro-2-propyl phosphate (a monoester) nih.govnih.gov

1,3-dichloro-2-propanol (B29581) nih.govnih.govnih.gov

A dimethyl derivative of BDCPP who.int

A potential glutathione conjugate nih.gov

The presence of the metabolite BDCPP has also been detected in the urine of humans, indicating similar metabolic pathways may occur across different species. wikipedia.org

Enzyme Systems Involved in Biotransformation

The biotransformation of tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is mediated by specific enzyme systems. In vitro studies with mouse liver microsomes have identified several cytochrome P450 (CYP450) isoforms as being crucial for the metabolism of TDCPP. nih.gov These include CYP2E1, CYP2D6, CYP1A2, and CYP2C19. nih.gov The bacterial mutagenicity of the related compound tris(2,3-dibromopropyl) phosphate (TBPP) is also mediated by the microsomal monooxygenase system, specifically by cytochrome P450 in a reaction that requires NADPH and oxygen. who.int

Depuration Kinetics and Excretion Mechanisms in Organisms

Depuration refers to the process by which an organism eliminates a contaminant. For tris(1,3-dichloro-2-propyl) phosphate (TDCPP), elimination appears to be relatively rapid. industrialchemicals.gov.au In rats, following intravenous administration of radiolabeled TDCPP, 92% of the dose was excreted within five days through urine (54%), feces (16%), and expired air (22% as 14CO2). nih.gov Less than 0.1% of the parent compound was excreted unchanged. nih.gov

The major metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), is eliminated primarily through excretion, while the parent compound, TDCPP, is eliminated mainly through rapid metabolism. nih.gov There is also evidence of enterohepatic recirculation, where metabolites excreted in the bile are reabsorbed from the intestine. industrialchemicals.gov.aunih.gov In killifish, the half-life of elimination for TDCPP is a remarkably short 1.65 hours. who.int

Comparative Biotransformation Across Different Trophic Levels

While comprehensive comparative studies on the biotransformation of this compound across different trophic levels are not extensively detailed in the available literature, some inferences can be drawn. The metabolic pathways for organophosphate flame retardants (OPFRs) appear to be broadly similar across various animal species, involving processes like O-dealkylation, hydroxylation, and phase II conjugation. oaepublish.com

The detection of the major metabolite of TDCPP, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in both laboratory rats and humans suggests a conserved metabolic pathway in mammals. nih.govwikipedia.org The rapid metabolism and excretion observed in fish for TDCPP indicates efficient biotransformation at lower trophic levels. who.int However, the kinetics of metabolism can vary between species. oaepublish.com Further research is needed to fully elucidate the differences and similarities in biotransformation efficiency and metabolite profiles across a wider range of organisms representing different trophic positions in aquatic and terrestrial food webs.

Ecological Impact and Environmental Risk Assessment of Tris 2,3 Dichloropropyl Phosphite

Effects on Aquatic Ecosystems and Organisms

No specific studies were identified that investigated the effects of Tris(2,3-dichloropropyl) phosphite (B83602) on aquatic ecosystems and organisms. The following subsections, therefore, reflect this data gap.

Impact on Algal Growth and Photosynthetic Activity

There is no available research on the impact of Tris(2,3-dichloropropyl) phosphite on algal growth or photosynthetic activity.

Chronic and Sublethal Effects on Aquatic Invertebrates (e.g., Daphnia magna)

No data from chronic or sublethal toxicity studies on aquatic invertebrates, such as Daphnia magna, exposed to this compound could be located.

Impacts on Microbial Communities in Water and Sediment

There is no available information on the effects of this compound on microbial communities in either water or sediment.

Effects on Terrestrial Ecosystems and Organisms

Similar to the aquatic environment, the effects of this compound on terrestrial ecosystems are uncharacterized.

Soil Microbial Community Responses

No studies were found that have examined the responses of soil microbial communities to the presence of this compound.

Uptake and Effects in Terrestrial Plants and Invertebrates

Specific studies detailing the uptake and effects of this compound on terrestrial plants and invertebrates could not be identified in a review of peer-reviewed literature. Research on analogous organophosphorus flame retardants, such as TDCPP, has indicated potential for uptake and adverse effects in terrestrial organisms like earthworms, including impacts on growth and reproduction. who.int However, due to differences in chemical structure between a phosphite and a phosphate (B84403), such findings cannot be directly extrapolated to this compound without specific experimental data.

Ecotoxicological Endpoints and Species Sensitivity Distributions

There is a lack of available data on specific ecotoxicological endpoints for this compound. Consequently, the development of a Species Sensitivity Distribution (SSD) for this compound is not currently feasible. SSDs are cumulative probability distributions that describe the variation in sensitivity of different species to a specific stressor. To construct an SSD, a robust dataset of toxicity endpoints (like LC50 or EC50 values) across a range of different species and trophic levels is required. Without such experimental data for this compound, a formal assessment of its ecotoxicological risk across various species cannot be performed.

Frameworks and Methodologies for Ecological Risk Assessment

The ecological risk assessment of chemicals like this compound relies on established frameworks that integrate exposure and effects data to characterize risk. agas.com These methodologies are designed to provide a systematic approach to evaluating the potential adverse effects of chemical stressors on ecosystems. Key components of these frameworks include problem formulation, exposure assessment, effects assessment, and risk characterization. agas.com In cases where specific toxicity data is limited, methodologies like Quantitative Structure-Activity Relationships (QSARs) and Risk Quotient (RQ) approaches are often employed.

Quantitative Structure-Activity Relationships (QSARs) in Ecotoxicology

Quantitative Structure-Activity Relationships (QSARs) are computational modeling methods used to predict the physicochemical, biological, and toxicological properties of chemicals based on their molecular structure. industrialchemicals.gov.au In ecotoxicology, QSARs provide a means to estimate the potential toxicity of a chemical when experimental data is scarce, thereby aiding in risk assessment and the prioritization of substances for further testing. industrialchemicals.gov.auwikipedia.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. These models are developed by establishing a mathematical relationship between the chemical structure (represented by molecular descriptors) and the observed biological activity (e.g., toxicity to an aquatic organism) for a set of similar compounds. epa.gov For organophosphorus compounds, QSAR models have been developed to predict various endpoints, including toxicity to aquatic and terrestrial organisms and the inhibition of acetylcholinesterase, a key mechanism of neurotoxicity for many organophosphates. industrialchemicals.gov.auepa.gov

The reliability of a QSAR model depends on the quality of the input data, the applicability domain of the model (the type of chemical structures for which it can make reliable predictions), and its statistical validation. nih.gov While a powerful tool, QSAR predictions for a specific compound like this compound would need to be interpreted with caution in the absence of specific, validated models for chlorinated phosphites.

Risk Quotient (RQ) Approaches in Environmental Contexts

The Risk Quotient (RQ) method is a widely used screening-level tool in ecological risk assessment to identify potential risks from chemical exposure. scbt.comnih.gov It provides a simple, quantitative comparison of environmental exposure and ecotoxicological effect levels.

The RQ is calculated using the following formula:

RQ = MEC / PNEC

Where:

MEC (Measured or Predicted Environmental Concentration) is the estimated or measured concentration of the chemical in an environmental compartment (e.g., water, soil, sediment).

PNEC (Predicted No-Effect Concentration) is the concentration of the chemical below which adverse effects on the ecosystem are not expected to occur. The PNEC is typically derived from laboratory toxicity data (e.g., LC50, EC50, or NOEC values) by applying an assessment factor (also known as a safety factor) to account for uncertainties, such as interspecies variation and extrapolation from laboratory to field conditions. nih.gov

The calculated RQ value is then compared to established risk thresholds to determine the level of concern.

| Risk Quotient (RQ) Value | Level of Potential Risk |

| RQ < 0.1 | Low risk of potential adverse reactions |

| 0.1 ≤ RQ < 1 | Moderate risk of potential adverse reactions |

| RQ ≥ 1 | High risk, indicating potential adverse effects exist |

| This table is based on common standards used in ecological risk assessment. nih.gov |

For this compound, the application of the RQ method is currently hindered by the absence of both reliable environmental concentration data (MEC) and the ecotoxicity data needed to derive a PNEC.

Potential for Endocrine Disruption and Neurotoxicity in Non-Human Fauna

No peer-reviewed studies were found that specifically investigate the potential for endocrine disruption or neurotoxicity in non-human fauna resulting from exposure to this compound.

Research on structurally related organophosphorus flame retardants, such as TDCPP, has shown evidence of endocrine-disrupting effects in fish, including altered hormone levels and reproductive impacts. Similarly, neurotoxic effects have been observed for TDCPP in various animal models, although its capacity to inhibit acetylcholinesterase is considered low compared to organophosphate insecticides. epa.gov However, these findings are specific to the phosphate analogue TDCPP and cannot be assumed to apply to this compound due to differences in their chemical structures and metabolic pathways. Specific research is needed to characterize the potential endocrine and neurological effects of this compound.

Advanced Analytical Methodologies for the Quantification and Characterization of Tris 2,3 Dichloropropyl Phosphite

Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical first step to isolate Tris(2,3-dichloropropyl) phosphite (B83602) from complex environmental matrices and remove interfering substances. The choice of method depends on the specific characteristics of the sample matrix.

Extraction and Clean-up Methods for Water, Soil, Sediment, and Biota

The extraction and subsequent clean-up of Tris(2,3-dichloropropyl) phosphite from diverse environmental samples like water, soil, sediment, and biota require robust and efficient techniques to ensure accurate quantification.

For water samples , a common approach involves liquid-liquid extraction with solvents like dichloromethane (B109758) or solid-phase extraction (SPE) using cartridges packed with materials such as XAD resin. who.int An established method for trialkyl and triaryl phosphate (B84403) esters in water involves extraction with dichloromethane followed by a clean-up step using a Florisil column. nih.gov

Soil and sediment samples are typically extracted using techniques that can handle solid matrices. Pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE) have been successfully employed for the extraction of organophosphate flame retardants from sediment. researchgate.net For instance, MAE has been used with acetone (B3395972) and acetonitrile (B52724) as extraction solvents at elevated temperatures. researchgate.net Another method involves extraction with acetone, followed by clean-up on a Florisil column. nih.gov The recoveries for fortified sediment samples using this method were reported to be between 78-95%. nih.gov

| Matrix | Extraction Method | Solvent(s) | Clean-up | Recovery Rate | Reference |

|---|---|---|---|---|---|

| Water | Liquid-Liquid Extraction | Dichloromethane | Florisil Column | 71-98% | nih.gov |

| Sediment | Solvent Extraction | Acetone | Florisil Column | 78-95% | nih.gov |

| Sediment | Microwave-Assisted Extraction (MAE) | Acetone and Acetonitrile | Not specified | Not specified | researchgate.net |

| Sediment | Pressurized Liquid Extraction (PLE) | Hexane:Acetone (1:1) | Not specified | Not specified | researchgate.net |

For biota , such as fish tissue, extraction methods need to account for the high lipid content. A method for determining phosphoric acid triesters in fish involves extraction with acetonitrile and methylene (B1212753) chloride. nih.gov Pressurized liquid extraction has also been utilized for the recovery of organophosphate flame retardants from fish, with reported recoveries between 82.3% and 108.9%. researchgate.net

Air and Dust Sampling Methodologies

Indoor air and dust are significant sources of human exposure to this compound. wikipedia.orgnih.govacs.org Sampling methodologies for these matrices are designed to collect representative samples for subsequent analysis.

Air sampling for organophosphorus compounds often involves the use of sorbent tubes to trap the analytes from a known volume of air. The choice of sorbent material is critical for efficient capture.

Dust sampling can be performed by collecting settled dust from various surfaces. Studies have analyzed dust from homes, offices, and vehicles to assess exposure levels. wikipedia.orgnih.gov For analysis, a portion of the dust sample is typically extracted using an appropriate solvent. For example, dust samples have been analyzed for the related compound TDCPP using gas chromatography/mass spectrometry after extraction. nih.gov

Chromatographic and Spectrometric Detection Techniques

Following sample preparation, advanced analytical instruments are used for the separation, identification, and quantification of this compound and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile organic compounds like this compound. scholaris.ca The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification and quantification. scholaris.ca

In GC-MS analysis of organophosphate flame retardants, electron ionization (EI) is a common ionization technique. scholaris.ca For enhanced sensitivity and selectivity, especially for halogenated compounds, negative chemical ionization (NCI) can be employed. sci-hub.se One study reported a lower limit of quantification for the related compound TDCPP using GC-NCI-MS compared to GC-EI-MS. sci-hub.se The separation is typically achieved on a capillary column, such as a DB-5MS column. sci-hub.se

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | scholaris.ca |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | scholaris.casci-hub.se |

| Column Type | DB-5MS | sci-hub.se |

| Carrier Gas | Helium | sci-hub.se |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of a wide range of environmental contaminants, including the metabolites of organophosphate flame retardants. researchgate.nettheses.fr This technique is particularly suitable for compounds that are not easily analyzed by GC due to low volatility or thermal instability. theses.fr

LC-MS/MS methods have been developed for the determination of the major metabolite of the related compound TDCPP, bis(1,3-dichloropropyl) phosphate (BDCPP), in urine. researchgate.netuzh.chuzh.ch These methods often involve solid-phase extraction for sample clean-up and concentration prior to LC-MS/MS analysis. researchgate.netuzh.ch The use of isotope-labeled internal standards is crucial for accurate quantification. researchgate.netuzh.ch Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used depending on the analyte's properties. uzh.chuzh.ch

| Parameter | Description | Reference |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netuzh.chuzh.ch |

| Sample Preparation | Mixed-mode anion-exchange solid-phase extraction | uzh.ch |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) | uzh.chuzh.ch |

| Internal Standard | d10-BDCPP | uzh.ch |

| Limit of Quantitation | 0.2 ng/L | uzh.ch |

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the identification of unknown compounds and metabolites in complex samples. scholaris.ca This capability is particularly important in non-targeted screening approaches aimed at identifying novel environmental contaminants and their transformation products. scholaris.ca

A study utilizing a suspect screening and non-targeted screening method with HRMS was successful in identifying 67 compounds or formulae in electronics waste dust, demonstrating the utility of this approach for discovering new persistent and bioaccumulative compounds. scholaris.ca Computational mass spectral prediction tools can be used in conjunction with HRMS data to aid in the structural elucidation of unknown compounds when reference standards are not available. scholaris.ca Ultra-performance liquid chromatography coupled to time-of-flight mass spectrometry (UPLC-TOF-MS), a type of HRMS, has been used to develop high-throughput methods for determining metabolites of organophosphate flame retardants in urine. researchgate.net

Method Validation and Quality Assurance in Environmental Analysis

The reliability and accuracy of analytical data are paramount in environmental science. For a compound like this compound, which belongs to the broader class of OPFRs, robust method validation and stringent quality assurance are essential to ensure that the reported concentrations in various environmental matrices are scientifically defensible.

Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For OPFRs, these limits are highly dependent on the analytical instrumentation, the sample matrix, and the sample preparation method.

While specific LOD and LOQ values for this compound are not widely reported, data for the closely related isomer Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and other OPFRs in various environmental media offer valuable insights. For instance, in the analysis of filtered wastewater and natural-water samples using gas chromatography/mass spectrometry (GC/MS), a detection limit of 0.08 µg/L has been reported for tri(dichloroisopropyl) phosphate. nih.gov For house dust, a method detection limit for TDCPP has been cited as 107 ng/g. nih.gov In another study focusing on textile analysis, a detection limit of 1.0 μg/mL was established for a related brominated flame retardant, tris(2,3-dibromopropyl)phosphate (TDBPP). nih.gov

The following interactive table summarizes representative LOD and LOQ values for related organophosphate flame retardants in different environmental matrices.

| Compound | Matrix | Method | LOD | LOQ | Reference |

| Tri(dichloroisopropyl) phosphate | Water | GC/MS | 0.08 µg/L | - | nih.gov |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | House Dust | GC/MS | 107 ng/g | - | nih.gov |

| Organophosphate Esters (OPEs) | Sediment | GC-ICP-MS | - | 2-4 ng/g | researchgate.net |

| Tris(2,3-dibromopropyl)phosphate (TDBPP) | Textile extract | GC/FPD | 1.0 µg/mL | - | nih.gov |

| Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) (metabolite) | Urine | LC-MS/MS | - | 0.078 ng/mL | nih.gov |

LOD: Limit of Detection; LOQ: Limit of Quantification; GC/MS: Gas Chromatography/Mass Spectrometry; GC-ICP-MS: Gas Chromatography with Inductively Coupled Plasma Mass Spectrometry; GC/FPD: Gas Chromatography with Flame Photometric Detector; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.

Accuracy, Precision, and Matrix Effects

Accuracy, reported as the percent recovery of a spiked analyte, and precision, typically expressed as the relative standard deviation (RSD) of replicate measurements, are critical for validating the performance of an analytical method. Matrix effects, which are the alteration of the analytical signal due to co-eluting substances from the sample matrix, can significantly impact both accuracy and precision.

For TDCPP, a key surrogate for understanding the analytical behavior of this compound, method validation studies have demonstrated good accuracy and precision. In the analysis of house dust, recoveries of TDCPP averaged 86 ± 7%. nih.gov The precision for duplicate samples in the same study ranged from a relative standard deviation of 5.5% to 20%. nih.gov For the analysis of the TDCPP metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in urine, recoveries were reported to be between 82% and 95%, depending on the spike level. nih.gov

Matrix effects are a known challenge in the analysis of OPFRs, particularly in complex samples like dust, sediment, and biological tissues. These effects can cause either suppression or enhancement of the analyte signal, leading to inaccurate quantification. For instance, the presence of complex organic matter in sediment can interfere with the extraction and detection of target analytes. researchgate.net To mitigate matrix effects, various strategies are employed, including the use of matrix-matched calibration standards, stable isotope-labeled internal standards, and rigorous sample cleanup procedures.

The following table presents a summary of accuracy and precision data from studies on related organophosphate flame retardants.

| Compound | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Reference |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | House Dust | 86 ± 7 | 5.5 - 20 | nih.govnih.gov |

| Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) | Urine | 82 - 95 | Not Reported | nih.gov |

| Organophosphate Esters (OPEs) | Sediment | 78 - 105 | Not Reported | researchgate.net |

RSD: Relative Standard Deviation.

Nontarget and Suspect Screening Approaches for Related Compounds

Beyond the quantification of known target compounds, there is a growing need to identify previously unknown or unexpected contaminants in environmental samples. Nontarget and suspect screening approaches, primarily utilizing high-resolution mass spectrometry (HRMS), have emerged as powerful tools for this purpose.

Nontarget screening aims to identify all detectable chemical entities in a sample without any a priori assumptions. This is particularly relevant for identifying novel transformation products of this compound that may be formed through biotic or abiotic processes in the environment. For example, a study on organophosphite antioxidants (OPAs) in dust utilized nontargeted analysis to identify hydroxylated, hydrolyzed, dealkylated, and methylated products formed during phototransformation. researchgate.net

Suspect screening, on the other hand, involves searching for a predefined list of suspected compounds in a sample's HRMS data. This approach is highly effective for identifying isomers and related compounds of this compound. A recent study employed an integrated suspect and non-target screening strategy to analyze soil samples, which allowed for the full or tentative identification of 26 organophosphate esters (OPEs) or OPE-like substances. nih.gov These advanced screening methods provide a more comprehensive picture of the environmental fate and potential impact of OPFRs and their related compounds. bohrium.comnih.gov The use of these techniques can help to identify isomers of this compound, which may have different toxicological properties. nih.gov

Based on a comprehensive review of scientific literature and available data, it is not possible to generate an article on the "Environmental Remediation and Management Strategies for this compound Contamination" that adheres to the specified outline and strict content requirements.

Extensive searches have revealed a significant lack of specific research on the environmental remediation of the chemical compound This compound . The vast majority of available scientific studies focus on its more widely known analogue, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP or TDCIPP).

While "this compound" is identified as a chemical compound used as a flame retardant and antioxidant, there is no detailed scientific information or research data available in the public domain concerning its degradation, environmental fate, or specific remediation technologies such as Advanced Oxidation Processes (AOPs), bioremediation, or dedicated waste treatment strategies. The search did not yield any specific findings on:

UV-based or electrochemical oxidation of this compound.

Microbial degradation or phytoremediation potential for this specific compound.

Technologies for the treatment and disposal of waste containing this compound.

The strict instructions to focus solely on "this compound" and not introduce information outside the provided outline cannot be fulfilled due to the absence of the necessary scientific data. Generating content based on the phosphate analogue would violate these instructions and result in an article that is not scientifically accurate for the specified compound. Therefore, the requested article cannot be created.

Environmental Remediation and Management Strategies for Tris 2,3 Dichloropropyl Phosphite Contamination

Waste Treatment and Disposal Technologies

Efficiency of Wastewater Treatment Plants in Compound Removal

The removal of Tris(2,3-dichloropropyl) phosphite (B83602) and its isomers from wastewater is a significant challenge due to their chemical properties. As an additive flame retardant, it is not chemically bound to the materials it is used in, which increases the likelihood of its release into the environment. wikipedia.org Studies have shown that this compound degrades slowly and is not efficiently removed by conventional wastewater treatment processes. wikipedia.org

Research conducted at a wastewater treatment plant (WWTP) in New York State provided insights into the removal efficiencies of various organophosphate flame retardants (OPFRs). In this particular study, the removal efficiency for tris(1,3-dichloro-2-propyl)phosphate (TDCIPP), a closely related isomer, was found to be less than 40%. acs.org This suggests that a significant portion of the compound passes through the treatment process and is discharged into the environment.

The concentrations of TDCIPP in the wastewater were significant, with a maximum concentration of 3,150 ng/L in the influent. acs.org The incomplete removal in WWTPs is a key factor in its environmental persistence and widespread detection. acs.org The table below summarizes the findings from the New York State WWTP study for TDCIPP.

| Parameter | Concentration/Efficiency | Source |

| Maximum Influent Concentration | 3,150 ng/L | acs.org |

| Removal Efficiency | < 40% | acs.org |

Given the limitations of conventional wastewater treatment, alternative methods are being explored. Among these, electrochemical oxidation has shown promise for the degradation of TDCIPP, potentially offering a more effective means of removal and detoxification. researchgate.net

Policy and Regulatory Frameworks Influencing Management Approaches

The management of Tris(2,3-dichloropropyl) phosphite and its isomers is influenced by a growing body of policies and regulations at the state, national, and international levels. These frameworks are primarily driven by concerns over the potential health effects of these compounds.

In the United States, California has been at the forefront of regulating flame retardants. In 2011, tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) was listed as a carcinogen under California's Proposition 65, a measure that requires the state to publish a list of chemicals known to cause cancer, birth defects, or other reproductive harm. wikipedia.org The US Consumer Product Safety Commission (CPSC) is also actively reviewing polyhalogenated organophosphate (PHOP) flame retardants, including Tris(2,3-dichloropropyl)phosphate, to assess potential risks and determine if further regulatory action is needed. cpsc.gov

At the European level, the European Chemicals Agency (ECHA) has identified TDCPP as a substance of very high concern. It is considered a suspected carcinogen and is undergoing assessment under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. wikipedia.org This indicates a move towards stricter control and potential restrictions on its use within the European Union.

The World Health Organization (WHO), through its International Programme on Chemical Safety (IPCS), has also published assessments on the risks of flame retardants like TDCPP. who.int These scientific evaluations provide a basis for national and international authorities to develop appropriate risk management strategies. who.int

These regulatory actions and scientific assessments are critical drivers for the development of safer alternatives and more effective environmental management strategies for this compound and related compounds.

Emerging Research Areas and Future Perspectives on Tris 2,3 Dichloropropyl Phosphite

Investigation of Novel Transformation Products and Their Environmental Fates

The environmental fate of Tris(2,3-dichloropropyl) phosphite (B83602) is a significant area of research. When materials containing TDCPP are heated, the phosphite decomposes and releases phosphorus oxides, which can form a protective char layer. ontosight.ai However, this thermal degradation can also lead to the formation of dichloropropenes. agas.comscbt.com

TDCPP is known to degrade slowly in the environment and is not easily removed by conventional wastewater treatment processes. wikipedia.orgatamanchemicals.com Its degradation can result in various transformation products. For instance, studies on the related compound Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) have shown that its primary metabolite is bis(1,3-dichloro-2-propyl)phosphate (BDCIPP). nih.govresearchgate.net Research on another analogue, tris(2,3-dibromopropyl) phosphate (B84403) (TBPP), indicates rapid metabolism and the formation of metabolites that can bind to proteins and DNA. industrialchemicals.gov.au The hydrolysis and hydroxyl-substituted dechlorination products of TDCPP have been identified in the presence of microalgae. nih.gov

The environmental presence of these transformation products is a growing concern. For example, bis(chloropropyl) 2,3-dichloropropyl phosphate has been identified in indoor environments. acs.org The persistence of such compounds in water, sediment, sewage sludge, and soil is a key focus of ongoing research. atamanchemicals.com

Development of Predictive Models for Environmental Behavior

To better understand and predict the environmental behavior of Tris(2,3-dichloropropyl) phosphite and its analogs, researchers are developing various predictive models. Quantitative Structure-Activity Relationship (QSAR) models are being utilized to estimate the toxicity and environmental fate of these compounds. cpsc.govcpsc.gov For example, modeled results for the analogue tris(1,3-dichloropropyl-2) phosphate have been used to assess the potential for chronic effects in aquatic systems. industrialchemicals.gov.au

Predictive modeling has also been applied to estimate the potential for endocrine disruption, as well as developmental and reproductive toxicity. nih.gov These models are crucial for filling data gaps where experimental data is limited. industrialchemicals.gov.au For instance, the ecological structure-activity relationship model (ECOSAR) and the Toxicity Estimation Software Tool (T.E.S.T) have been used to assess the ecological risks of related organophosphorus compounds. researchgate.net

Interdisciplinary Studies on Ecological Health and Ecosystem Services

The potential impact of this compound on ecological health and ecosystem services is a growing area of interdisciplinary research. The compound and its degradation products can be toxic to aquatic organisms. ontosight.ai Studies on the closely related TDCPP have shown it to be an emerging environmental contaminant that is ubiquitous in various environmental media and biological systems. nih.govresearchgate.net

Research has demonstrated that TDCPP can induce a range of toxic effects in animals, including acute toxicity, neurotoxicity, and developmental and reproductive toxicity. nih.govresearchgate.net In aquatic organisms, such as the Asian freshwater clam (Corbicula fluminea), TDCPP has been shown to induce DNA damage and apoptosis. nih.gov Furthermore, exposure to environmentally relevant concentrations of TDCPP has been shown to have multigenerational effects on the ciliated protozoan Tetrahymena thermophila. nih.gov The impact on microalgae, which form the base of many aquatic food webs, is also under investigation, with studies showing that TDCPP can disrupt membrane lipids in Scenedesmus obliquus. nih.gov

Comparative Ecotoxicology with Emerging Contaminants

Comparative ecotoxicology studies are essential for understanding the relative risks posed by this compound and other emerging contaminants. For instance, research comparing the toxicity of the chlorinated organophosphate TDCPP with the non-chlorinated tributyl phosphate (TNBP) in the Asian freshwater clam revealed that both compounds induce apoptosis, but TDCPP exhibited greater toxicity. nih.gov This suggests that the chlorination of the molecule may be a key factor influencing its toxic effects. nih.gov

Such comparative studies are crucial for prioritizing chemicals for risk assessment and management. Another organophosphate flame retardant, tris(2-chloroethyl) phosphate (TCEP), has been identified as a contaminant of emerging concern due to its toxicity and potential ecological risks. frontiersin.org By comparing the ecotoxicological profiles of compounds like TDCPP and TCEP, scientists can better understand their mechanisms of action and relative environmental threats.

Integration of Omics Technologies in Ecological Impact Assessment

The application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, is providing deeper insights into the molecular mechanisms of toxicity of this compound and related compounds. mdpi.com These technologies allow for a comprehensive analysis of cellular responses to chemical exposure. mdpi.comresearchgate.net

For example, transcriptomic studies can identify changes in gene expression patterns associated with various toxicity pathways, such as oxidative stress and DNA damage. mdpi.com In a study on Asian freshwater clams, transcriptomics indicated that the apoptosis pathway was significantly affected by exposure to TDCPP. nih.gov

Metabolomics, the study of small molecule metabolites, has been used to investigate the effects of TDCPP on the microalga Scenedesmus obliquus. nih.gov This research revealed that TDCPP exposure led to a dose-responsive decrease in microalgal biomass and caused a disruption of membrane lipids. nih.gov The integration of these omics technologies enables a more holistic understanding of the ecological impacts of these contaminants, from the molecular to the population level. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.